2-amino-2-(3-methoxyphenyl)propanoic Acid
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Overview
Description
2-amino-2-(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group of 3-methoxybenzaldehyde is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.
Reduction: The nitrile intermediate is then reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.
Amination: The amine is then subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the desired amino acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The amino group can be reduced to a primary amine using lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: 2-amino-2-(3-hydroxyphenyl)propanoic acid.
Reduction: 2-amino-2-(3-methoxyphenyl)propylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-2-(3-methoxyphenyl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biochemistry: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-amino-2-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with negatively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(4-methoxyphenyl)propanoic acid: Similar structure but with the methoxy group at the fourth position.
2-amino-2-(2-methoxyphenyl)propanoic acid: Methoxy group at the second position.
2-amino-3-(3-methoxyphenyl)propanoic acid: Amino group at the third position.
Uniqueness
2-amino-2-(3-methoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-2-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(12)13)7-4-3-5-8(6-7)14-2/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
HFOMZMYXPRFWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)(C(=O)O)N |
Origin of Product |
United States |
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